REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=NC(=O)N=C(N1)N)N
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
495 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated with a mantle and
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a 2-hour period during which the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
increased from 185° to 212° C
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
solidified at about 35° C
|
Type
|
CUSTOM
|
Details
|
was reheated to about 160° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40°-50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
On washing with water
|
Type
|
WASH
|
Details
|
washed further
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=NC(=O)N=C(N1)N)N
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
495 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated with a mantle and
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a 2-hour period during which the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
increased from 185° to 212° C
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
solidified at about 35° C
|
Type
|
CUSTOM
|
Details
|
was reheated to about 160° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40°-50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
On washing with water
|
Type
|
WASH
|
Details
|
washed further
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=NC(=O)N=C(N1)N)N
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
495 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated with a mantle and
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a 2-hour period during which the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
increased from 185° to 212° C
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
solidified at about 35° C
|
Type
|
CUSTOM
|
Details
|
was reheated to about 160° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40°-50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
On washing with water
|
Type
|
WASH
|
Details
|
washed further
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |